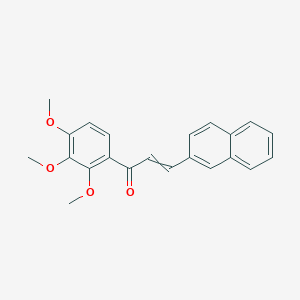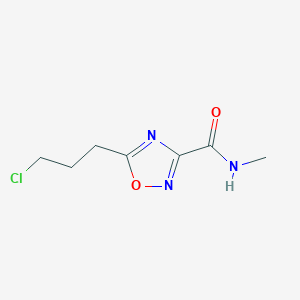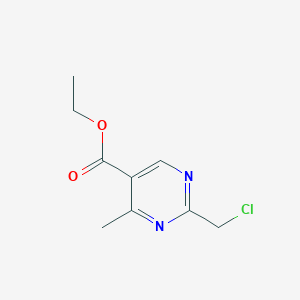
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルは、ピリミジンファミリーに属する有機化合物です。ピリミジンは、6員環の1位と3位に2つの窒素原子を含む芳香族複素環式化合物です。
準備方法
合成経路と反応条件: 2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルの合成は、通常、アセト酢酸エチルと適切なクロロメチル化剤を制御された条件下で反応させることにより行われます。 一般的な方法の1つは、スルホニルクロリドをクロロメチル化剤として使用する方法であり、反応は低温で行われ、その後、徐々に加温して反応を完了させます .
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きく、収率と純度を最適化しています。連続フローリアクターや自動化システムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応解析
反応の種類: 2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルは、次のものを含むさまざまな化学反応を起こします。
置換反応: クロロメチル基は求核置換反応に参加し、さまざまな誘導体の生成につながります。
酸化と還元: この化合物は酸化還元反応を起こし、官能基の酸化状態を変化させる可能性があります。
縮合反応: 他の化合物との縮合反応に参加して、より複雑な構造を形成することができます。
一般的な試薬と条件:
求核置換: 一般的な試薬には、アミン、チオール、アルコールなどの求核剤が含まれます。反応は通常、穏やかな条件下で極性溶媒中で行われます。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの求核置換によりアミノ誘導体が得られますが、酸化によりカルボン酸またはケトンが生成される可能性があります。
科学研究の応用
2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルは、いくつかの科学研究に応用されています。
化学: これは、さまざまな化学反応やプロセスで有用な、より複雑なピリミジン誘導体の合成における中間体として使用されます。
生物学: この化合物の誘導体は、抗菌性や抗炎症性など、潜在的な生物学的活性を示します.
医学: 治療効果を持つ医薬品の前駆体としての可能性を探索するために、研究が進行中です。
産業: 農薬、染料、その他の工業用化学品の製造に使用されます。
化学反応の分析
Types of Reactions: Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルの作用機序は、特定の分子標的および経路との相互作用を伴います。クロロメチル基は、生物学的分子中の求核部位と共有結合を形成し、さまざまな生化学的効果をもたらします。 ピリミジン環構造により、酵素や受容体と相互作用し、その活性を調節し、観察される生物学的効果をもたらします .
類似化合物との比較
類似化合物:
2-クロロメチルピリミジン-5-カルボン酸エチル: 構造は似ていますが、4位にメチル基がありません。
2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸メチル: 構造は似ていますが、エチルエステルではなくメチルエステルを持っています。
2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸: 構造は似ていますが、エチルエステル基がありません。
独自性: 2-(クロロメチル)-4-メチルピリミジン-5-カルボン酸エチルは、クロロメチル基とエチルエステル基の両方が存在するため、独特であり、特定の反応性と特性を付与します。
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4H2,1-2H3 |
InChIキー |
PTHZJIMXQNWQGW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(5-Phenyl-1,2-oxazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B12622029.png)
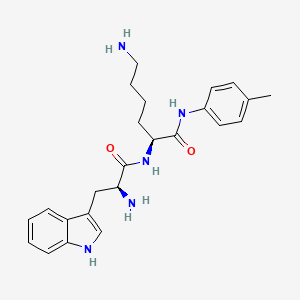
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)
![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)


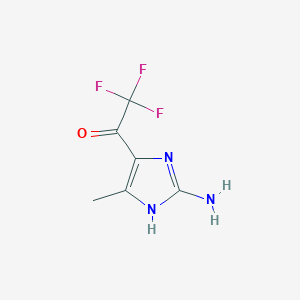
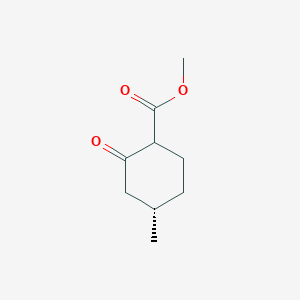
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)

